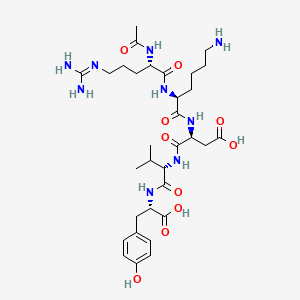

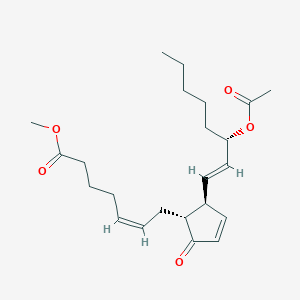

![molecular formula C15H20Cl2N2O B3026220 反式-3,4-二氯-N-[2-(二甲氨基)环己基]-苯甲酰胺 CAS No. 67579-13-9](/img/structure/B3026220.png)

反式-3,4-二氯-N-[2-(二甲氨基)环己基]-苯甲酰胺

描述

科学研究应用

合成阿片类药物的化学和药理学

对非芬太尼合成阿片类药物(特别是 N-取代苯甲酰胺和乙酰胺)的化学和药理学的全面综述揭示了它们对药物市场和公共卫生的重大影响。在这些化合物中,反式-3,4-二氯-N-[2-(二甲氨基)环己基]-N-甲基苯甲酰胺(俗称 U-47700)因其欣快作用和滥用潜力而备受关注。该论文强调了国际预警系统在追踪新出现的精神活性物质中的重要性,并建议进行先发制人的研究,以便在毒理学样品中尽早发现,突出了立体化学在其效力中的作用以及确定构型的必要性(Sharma 等,2018)(Sharma 等,2018).

环己烯的可控氧化

对环己烯的选择性氧化研究(该化合物通过环己基与主题化合物共享结构成分)提供了对广泛用于化学工业的各种氧化产物合成的宝贵见解。该研究回顾了该领域的最新进展,突出了环己烯受控氧化反应的重要性及其在学术和工业环境中的潜在应用(Cao 等,2018)(Cao 等,2018).

促动力剂和胃肠道运动障碍

对促动力剂(如西沙必利)的研究提供了对整个胃肠道运动增强的见解,这可能与相关苯甲酰胺衍生物的药理作用有关。尽管重点是西沙必利,但涉及肌间神经丛中乙酰胆碱释放增强的作用机制可以为理解类似化合物的活性提供一个框架(McCallum 等,1988)(McCallum 等,1988).

抗纤溶作用和止血剂

对氨甲环酸抗纤溶作用的综述阐明了苯甲酰胺衍生物在控制出血性疾病中的治疗潜力。氨甲环酸通过阻断纤溶酶上的赖氨酸结合位点发挥作用,这强调了了解类似化合物的药效学对于潜在医学应用的重要性(Wellington & Wagstaff,2003;McCormack,2012)(Wellington & Wagstaff,2003)(McCormack,2012).

作用机制

Target of Action

Trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide, also known as U-47700, is an agonist of the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia and euphoria.

Mode of Action

As a μ-opioid receptor agonist, U-47700 binds to these receptors, mimicking the action of endogenous opioids. This binding triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .

Biochemical Pathways

The activation of the μ-opioid receptor by U-47700 initiates the G protein signaling pathway. This leads to the inhibition of voltage-gated calcium channels and the opening of inwardly rectifying potassium channels. As a result, neuronal excitability is reduced, and pain signals are dampened. This pathway is also involved in the reward system of the brain, explaining the euphoric effects reported by users .

Pharmacokinetics

It is known that the compound is potent, with effects reported to be approximately 10-fold more potent than morphine in rats

Result of Action

The activation of μ-opioid receptors by U-47700 results in significant analgesic effects, making it a potent painkiller. It also leads to a short-lasting euphoric effect, which can create a desire to re-dose . Moreover, several clinical reports and fatal case reports exist discussing life-threatening hypoventilation and fatal respiratory depression following the abuse of U-47700 .

安全和危害

未来方向

属性

IUPAC Name |

3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O/c1-19(2)14-6-4-3-5-13(14)18-15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14H,3-6H2,1-2H3,(H,18,20)/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAVHVCJPYRNLY-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1NC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342691 | |

| Record name | rel-3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide | |

CAS RN |

67579-13-9 | |

| Record name | rel-3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

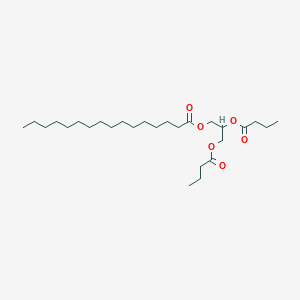

![eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)

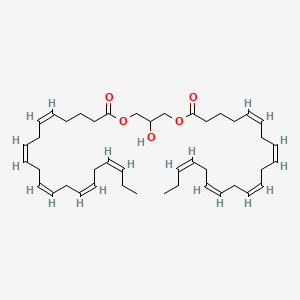

![[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B3026140.png)

![N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026143.png)

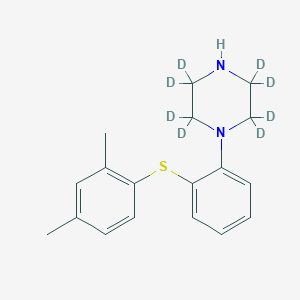

![3-[2-[di(methyl-d3)amino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide, butanedioic acid (2:1)](/img/structure/B3026145.png)

![Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026150.png)

![N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B3026153.png)

![Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)

![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)

![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)